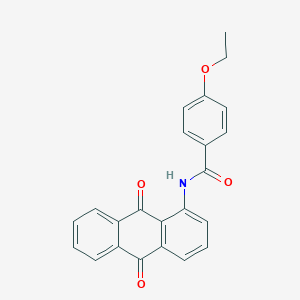

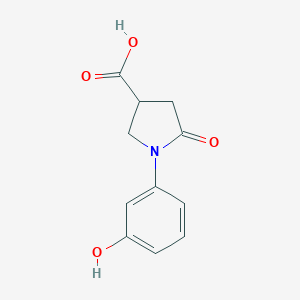

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

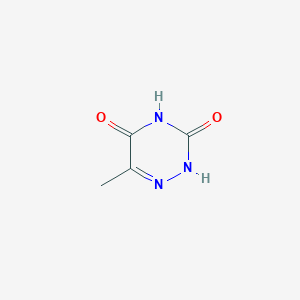

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide, also known as DRAQ5, is a fluorescent dye used in biological research to stain DNA. It is commonly used in microscopy and flow cytometry to visualize and quantify DNA content in cells. The purpose of

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can be achieved through a multi-step reaction pathway.

Starting Materials

9,10-anthraquinone, 4-ethoxybenzoic acid, thionyl chloride, N,N-dimethylformamide, sodium hydride, N,N-dimethylacetamide, acetic anhydride, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, ammonium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride

Reaction

9,10-anthraquinone is first converted to 9,10-dihydro-9,10-dioxoanthracene through a reduction reaction using sodium hydride and N,N-dimethylacetamide as the solvent., 4-ethoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride., The acid chloride is then reacted with the reduced anthracene derivative in the presence of N,N-dimethylformamide to form the corresponding amide., The amide is then acetylated using acetic anhydride and hydrochloric acid to form the corresponding acetyl derivative., The acetyl derivative is then hydrolyzed using sodium hydroxide and ethanol to form the final product, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide., The product is then purified using a combination of diethyl ether and ammonium hydroxide, followed by recrystallization from ethanol., Finally, the product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Mécanisme D'action

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide binds to DNA by intercalating between the base pairs. It has a high affinity for double-stranded DNA and can stain both nuclear and mitochondrial DNA. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is enhanced upon binding to DNA, making it an ideal probe for DNA visualization.

Effets Biochimiques Et Physiologiques

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has minimal toxicity and does not affect cell viability or proliferation. It is not metabolized by cells and is excreted unchanged. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is stable over time, allowing for long-term imaging experiments.

Avantages Et Limitations Des Expériences En Laboratoire

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has several advantages over other DNA stains, including its high affinity for DNA, low toxicity, and compatibility with a variety of imaging techniques. However, it is not suitable for live-cell imaging due to its slow diffusion rate and potential for photobleaching. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is also sensitive to pH changes and can be affected by the presence of other fluorescent dyes.

Orientations Futures

There are several future directions for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide research. One area of interest is the development of new N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide derivatives with improved properties, such as faster diffusion rates and increased resistance to photobleaching. Another area of research is the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in combination with other fluorescent dyes to study cellular processes in greater detail. Finally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in clinical applications, such as cancer diagnosis and treatment.

Applications De Recherche Scientifique

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is widely used in biological research to stain DNA in fixed and live cells. It has been used to study cell cycle progression, apoptosis, and DNA damage response. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is compatible with a variety of imaging techniques, including confocal microscopy, two-photon microscopy, and super-resolution microscopy. It is also used in flow cytometry to quantify DNA content in cells.

Propriétés

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHAKBHQIPGHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide | |

CAS RN |

144137-77-9 |

Source

|

| Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)

![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)

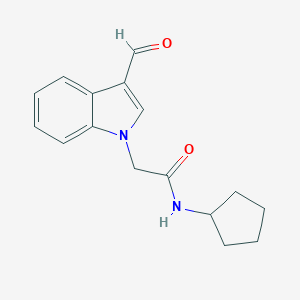

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)

![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)